N,N-dibenzylthiophene-2-carboxamide

Description

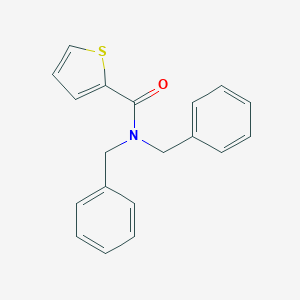

N,N-Dibenzylthiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring two benzyl groups attached to the nitrogen atom of the amide moiety.

Properties

Molecular Formula |

C19H17NOS |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

N,N-dibenzylthiophene-2-carboxamide |

InChI |

InChI=1S/C19H17NOS/c21-19(18-12-7-13-22-18)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2 |

InChI Key |

ASTXNWPSIPDNBE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CS3 |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CS3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

N-Benzyl-N-phenylthiophene-2-carboxamide Derivatives (Ev4)

- Structure : Features one benzyl and one phenyl group on the amide nitrogen.

- Activity : Demonstrated potent antiviral activity against enterovirus 71 (EV71), with EC50 values in the low micromolar range (e.g., compound 5a : EC50 = 1.42 μM).

- SAR Insights :

- The thiophene-2-carboxamide core is critical for antiviral efficacy.

- Electron-withdrawing substituents (e.g., bromo, fluoro) on the benzyl or phenyl groups enhance activity.

- Synthesis : Achieved via coupling of thiophene-2-carboxylic acid derivatives with substituted amines using HATU/DIEA activation .

Nitrothiophene Carboxamides (Ev1, Ev2, Ev15)

- Structure : Incorporates nitro groups on the thiophene ring (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide).

- Activity : Narrow-spectrum antibacterial agents; purity and yield vary significantly (42–99.05%).

- Synthesis : Nitro group introduced via nitration; purified via silica column chromatography .

N-(2-Nitrophenyl)thiophene-2-carboxamide (Ev5, Ev9)

- Structure : Aromatic nitro substituent on the aniline moiety.

- Structural Insights :

- Dihedral angles between thiophene and benzene rings: 8.5–13.5°, influencing crystal packing and intermolecular interactions (e.g., C–H⋯O/S bonds).

- Comparable to furan analogs but with distinct C–S bond lengths.

- Activity: Studied for genotoxicity and supramolecular behavior .

Dimeric Thiophene Carboxamides (Ev7)

- Structure : Symmetrical dimers (e.g., N,N’-heptane-1,7-diylbis[N-(2-thienylmethyl)thiophene-2-carboxamide]).

- Application : Explored in materials science and multivalent drug design .

Structural and Electronic Considerations

- Substituent Effects: Electron-withdrawing groups (e.g., NO2, CF3) enhance antibacterial/antiviral activity but may reduce synthetic yield. Bulky substituents (e.g., benzyl) improve target selectivity by modulating steric interactions.

- Crystal Packing: Weak non-classical interactions (C–H⋯O/S) dominate in nitro derivatives, influencing solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.